Thiazole-5-carbohydrazide
Overview
Description
Thiazole-5-carbohydrazide is a compound that contains a thiazole moiety, which is a five-membered ring containing sulfur and nitrogen . It has been found to be a versatile entity in chemical reactions due to its aromaticity .
Synthesis Analysis
New series of hydrazones were synthesized in good yields by reacting 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with differently substituted benzaldehyde . The resulting compounds were characterized via elemental analysis, physico-chemical, and spectral data .Molecular Structure Analysis
The molecular formula of Thiazole-5-carbohydrazide is C4H5N3OS . The structure of the compound was confirmed with spectroscopic methods .Chemical Reactions Analysis
The chemical reactions involving Thiazole-5-carbohydrazide mainly involve the synthesis of new hydrazones . These reactions are facilitated by the aromaticity of the thiazole ring, which allows for various types of reactions such as donor-acceptor and nucleophilic reactions .Physical And Chemical Properties Analysis
Thiazole-5-carbohydrazide has a molecular weight of 143.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 1 .Scientific Research Applications
Thiazole-5-carbohydrazide: A Comprehensive Analysis of Scientific Research Applications
Antioxidant Activity: Thiazole derivatives have been evaluated for their antioxidant properties, which include chain-breaking antioxidant effects such as radical scavenging and reducing abilities, as well as preventive antioxidant effects through metal chelating assays .
Urate-Lowering Activity: These compounds have also been assessed for their potential in lowering uric acid production by inhibiting the xanthine oxidase enzyme, which is significant in the treatment of gout .
Anti-Inflammatory Effects: The anti-inflammatory properties of Thiazole derivatives are estimated using in vitro albumin denaturation inhibition, which is a method to evaluate a compound’s ability to prevent inflammation .
Antimicrobial Potential: Some Thiazole derivatives have shown promising potential against E. coli, with growth inhibition diameters close to that of known antibiotics like gentamicin, indicating their usefulness in developing new antimicrobial agents .
Antitumor and Cytotoxic Activity: Thiazole compounds have been synthesized and reported for their cytotoxicity activity on human tumor cell lines, suggesting their application in cancer research and therapy .
Anticancer Activity: Specific Thiazole-5-carbohydrazide derivatives have exhibited significant anticancer activity, with certain substitutions enhancing their efficacy against cancer cells .
Mechanism of Action
Target of Action
Thiazole-5-carbohydrazide primarily targets DNA and topoisomerase II . Topoisomerase II is an enzyme that plays a crucial role in DNA replication and transcription, as well as chromosomal segregation . It is known to be overexpressed in several malignancies .
Mode of Action
Thiazole-5-carbohydrazide interacts with its targets by binding to DNA and topoisomerase II . This binding results in DNA double-strand breaks , leading to a G2 stop in the cell cycle . This interruption in the cell cycle ultimately leads to cell death .
Biochemical Pathways
The interaction of Thiazole-5-carbohydrazide with DNA and topoisomerase II affects the cell cycle regulation pathway . The DNA double-strand breaks caused by this compound lead to a halt in the G2 phase of the cell cycle . This disruption can prevent the cell from entering mitosis, thereby inhibiting cell proliferation .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability
Result of Action
The primary result of Thiazole-5-carbohydrazide’s action is the induction of cell death . By causing DNA double-strand breaks and interrupting the cell cycle, this compound can effectively inhibit cell proliferation . This makes Thiazole-5-carbohydrazide a potential candidate for anticancer therapy .
Future Directions
properties
IUPAC Name |
1,3-thiazole-5-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-7-4(8)3-1-6-2-9-3/h1-2H,5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAGFBYMIAMVGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332842 | |
Record name | Thiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101257-37-8 | |
Record name | 5-Thiazolecarboxylic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101257-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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